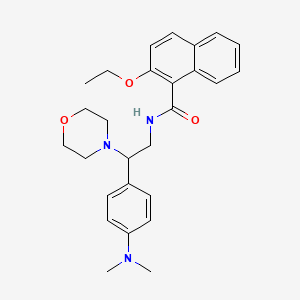
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide” is a complex organic molecule. It contains a naphthamide group, an ethoxy group, a morpholinoethyl group, and a dimethylaminophenyl group. These functional groups could give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of a compound .Chemical Reactions Analysis
The compound could participate in various chemical reactions, depending on the conditions and reagents present. The presence of the amine and amide groups could make it reactive towards acids, bases, and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. These could include its solubility, melting point, boiling point, and reactivity. Techniques like infrared spectroscopy, NMR spectroscopy, and mass spectrometry could be used to analyze these properties .Wissenschaftliche Forschungsanwendungen
Topical Drug Delivery
Research by Rautio et al. (2000) explored novel morpholinyl and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery as potential prodrugs of naproxen. These compounds were designed to enhance skin permeation compared to naproxen, showing significant improvements in solubility and lipophilicity.
Organic Light-Emitting Devices (OLEDs)
The study by Luo et al. (2015) introduced red-emissive fluorophores incorporating the dimethylamino group for OLED applications. The compounds demonstrated promising photophysical characteristics, leading to high-performance standard-red OLEDs.
Supramolecular Chemistry
Białek et al. (2013) investigated the supramolecular chemistry of naphthalene-diphosphonic acids with 4-(N,N-dimethylamino)pyridine and morpholine, generating diverse structures through hydrogen bonding and conformational polymorphism (Białek et al., 2013). This research highlights the potential of these compounds in constructing novel molecular architectures.
Antiproliferative Activity
A study by Liu et al. (2018) focused on the design, synthesis, and testing of novel compounds bearing a N-(2-morpholinoethyl) group for anticancer applications. One compound exhibited notable antiproliferative activity against several cancer cell lines, highlighting the therapeutic potential of these molecules.
Photophysics and Molecular Logic Gates
Research on 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinolines by Uchacz et al. (2016) revealed their solvatochromism, acidochromism, and potential as molecular logic gates. These compounds' photophysical properties offer insights into developing smart materials and sensors.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-4-33-25-14-11-20-7-5-6-8-23(20)26(25)27(31)28-19-24(30-15-17-32-18-16-30)21-9-12-22(13-10-21)29(2)3/h5-14,24H,4,15-19H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXIZNVJLIHFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)N(C)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2941884.png)
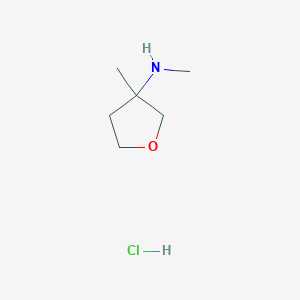
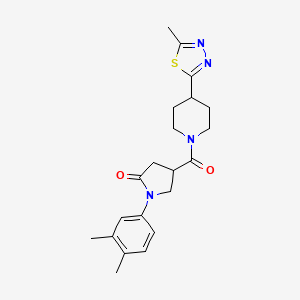

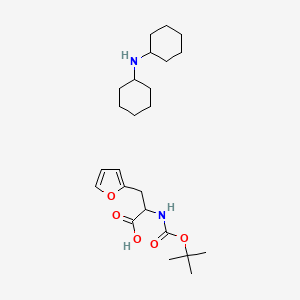
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)
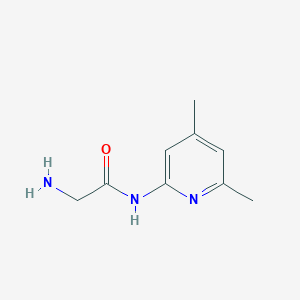
![[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine](/img/structure/B2941893.png)
![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2941894.png)
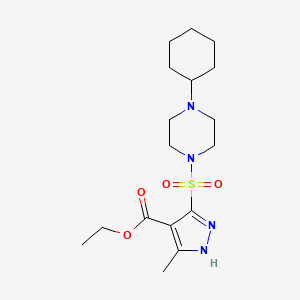

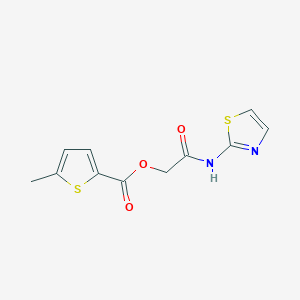
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2941904.png)
